molecular formula C23H33N5O8 B1447109 tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1152172-19-4

tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

Número de catálogo: B1447109
Número CAS: 1152172-19-4
Peso molecular: 507.5 g/mol
Clave InChI: HAVVIXOQRJHQMM-SCFUHWHPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Furo[3,4-d]dioxolane Ring System Conformational Dynamics

The furo[3,4-d]dioxolane ring system in this compound exhibits complex conformational behavior characteristic of bicyclic sugar derivatives. Crystallographic studies of similar acetonide-protected nucleosides reveal that the tetrahydrofuran ring typically adopts an envelope conformation, with specific carbon atoms serving as envelope flaps depending on the substitution pattern. In related structures, the central tetrahydrofuran ring demonstrates twisted conformations on specific carbon-carbon bonds, accommodating sterically demanding substituents while maintaining structural integrity.

The 2,2-dimethyl-1,3-dioxolane ring fused to the tetrahydrofuran system consistently adopts a twisted conformation around the oxygen-carbon bonds. X-ray crystallographic analysis of analogous compounds shows that the mean plane of the dioxolane ring is typically inclined to the mean plane of the tetrahydrofuran ring by approximately 65-66 degrees. This angular relationship is crucial for understanding the overall three-dimensional shape of the molecule and its potential interactions with biological targets or synthetic reagents.

The conformational dynamics of the bicyclic system are further influenced by the hydroxymethyl substituent at the 6-position. Nuclear magnetic resonance studies of similar acetonide-protected nucleosides demonstrate characteristic chemical shift patterns that provide insight into the preferred conformational states. The 2,2-dimethyl substitution creates a rigid acetonide protection that constrains the sugar moiety in specific conformational arrangements, with the exo and endo orientations of the methyl groups producing distinct spectroscopic signatures.

Purine-Bicyclic Sugar Linkage Stereochemistry

The stereochemical arrangement at the purine-sugar linkage represents a critical structural feature that defines the compound's overall molecular geometry. The 9H-purin-6-yl system is connected to the 4-position of the furo[3,4-d]dioxolane through a beta-N9-glycosidic bond, establishing the fundamental stereochemical framework. This linkage geometry is consistent with naturally occurring nucleosides and their synthetic analogs, where the beta-anomeric configuration predominates.

Conformational analysis studies reveal that the purine base can adopt either syn or anti orientations relative to the sugar moiety, with the anti conformation being generally favored for adenosine derivatives. The chemical shift of the H-2' proton in nuclear magnetic resonance spectroscopy serves as a diagnostic tool for determining the syn-anti rotamer distribution, with values typically ranging between 4.60 and 4.73 parts per million for adenosine analogs in the anti conformation. The more constrained the nucleoside becomes toward the syn orientation, the higher the chemical shift value of H-2', indicating increased deshielding effects.

The stereochemical integrity at the multiple chiral centers (3aR,4R,6R,6aR) creates a highly ordered three-dimensional arrangement that influences both the compound's physical properties and its chemical reactivity. X-ray crystallographic studies of related purine nucleosides demonstrate that these stereochemical relationships are maintained through intramolecular interactions and steric constraints imposed by the bicyclic sugar system. The absolute configuration ensures that the purine base and the sugar moiety adopt specific spatial relationships that are essential for maintaining the compound's structural integrity.

Tert-Butoxycarbonyl Protective Group Spatial Arrangement

The bis-tert-butoxycarbonyl protection at the purine 6-amino position creates a unique spatial arrangement that significantly alters the compound's molecular profile compared to unprotected adenosine derivatives. The two tert-butoxycarbonyl groups attached to the same nitrogen atom through an imidodicarbonate linkage establish a distinctive protective motif that has been specifically designed for nucleoside chemistry applications. This protection strategy provides base-stable and acid-labile functionality that facilitates selective deprotection under controlled conditions.

Molecular modeling studies and crystallographic analysis of similar bis-tert-butoxycarbonyl protected purines reveal that the bulky protective groups adopt conformations that minimize steric interactions while providing effective amino group protection. The tert-butyl groups typically orient themselves to avoid steric clashes with both the purine ring system and the sugar moiety, creating a molecular architecture where the protective groups project away from the nucleoside core. This spatial arrangement is crucial for maintaining the compound's stability while preserving accessibility for subsequent synthetic transformations.

The conformational preferences of the tert-butoxycarbonyl groups are influenced by rotational barriers around the nitrogen-carbon bonds and the steric demands of the tert-butyl substituents. Nuclear magnetic resonance studies indicate that these protective groups can exhibit restricted rotation at ambient temperatures, leading to complex spectroscopic patterns that reflect the molecular dynamics of the protection system. The spatial arrangement of these bulky groups also creates a distinctive molecular surface that can influence the compound's solubility properties and its interactions with solvents and other molecules.

Structural Feature Characteristic Reference
Tetrahydrofuran Ring Envelope conformation with carbon flap
Dioxolane Ring Twisted conformation around O-C bonds
Ring Plane Angle 65-66 degree inclination between rings
Glycosidic Bond Beta-N9 configuration
H-2' Chemical Shift 4.60-4.73 ppm (anti conformation)
Protective Groups Bis-tert-butoxycarbonyl imidodicarbonate

Propiedades

IUPAC Name

tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVVIXOQRJHQMM-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate (CAS Number: 1152172-19-4) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula: C23H33N5O8
  • Molecular Weight: 507.544 g/mol
  • Purity: ≥97%

The compound is categorized under protein degrader building blocks and is primarily used in research settings.

The biological activity of this compound is largely attributed to its structural components that interact with various biological pathways. The presence of the purine moiety suggests potential interactions with nucleic acid metabolism and signaling pathways. Additionally, the furodioxole structure may contribute to its stability and bioactivity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities:

  • Antiviral Activity: Preliminary studies suggest that derivatives of purine compounds can inhibit viral replication. The specific mechanism may involve interference with viral polymerases or integration processes.
  • Antitumor Properties: Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
  • Enzyme Inhibition: The carbamate moiety may provide sites for enzyme interactions, potentially inhibiting enzymes involved in metabolic pathways relevant to disease states.

Case Study 1: Antiviral Efficacy

In vitro studies have demonstrated that related purine derivatives exhibit antiviral properties against various viruses, including HIV and Hepatitis C. These studies utilize cell lines to assess the compound's ability to reduce viral load effectively.

Case Study 2: Anticancer Activity

A study evaluating the cytotoxic effects of similar compounds on human cancer cell lines showed significant reductions in cell viability at micromolar concentrations. The mechanism was proposed to involve the induction of apoptosis through caspase activation.

Data Summary Table

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
Enzyme InhibitionInteraction with metabolic enzymes

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and specificity. Studies have shown that modifications to the furodioxole ring can significantly impact its interaction with target proteins, leading to improved efficacy in both antiviral and anticancer assays.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate due to its structural features that may enhance bioactivity. The presence of the purine moiety suggests possible interactions with biological targets such as nucleic acid synthesis pathways.

Case Study: Antiviral Activity

Research has indicated that derivatives of purine compounds can exhibit antiviral properties. For instance, studies on similar purine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms . The specific structural modifications in tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate may enhance its potency against specific viral strains.

Biochemical Research

The compound's role as a potential protein degrader building block is noteworthy. It can be utilized in the development of targeted protein degradation strategies, which are gaining traction in therapeutic applications.

Case Study: Targeted Protein Degradation

Recent advancements in targeted protein degradation have shown that compounds like this can selectively induce the degradation of disease-causing proteins. This approach has been particularly promising in cancer treatment where overexpressed oncogenic proteins are targeted for elimination .

Synthetic Methodologies

The synthesis of this compound involves several sophisticated organic synthesis techniques.

Synthesis Pathway

A typical synthesis pathway includes:

  • Formation of the furodioxole structure through cyclization reactions.
  • Coupling reactions to attach the purine and tert-butoxycarbonyl groups.
  • Purification and characterization using techniques like NMR and HPLC to ensure purity and structural integrity.

Comparación Con Compuestos Similares

tert-Butyl (6-chloro-9H-purin-2-yl)carbamate (Compound 3.2)

  • Structure : Features a 6-chloro substituent on the purine ring and a single Boc group.
  • Synthesis : Prepared via Boc protection of a purine precursor using NaH in THF .
  • Key Differences : Lacks the fused dioxolane ring and hydroxymethyl group, reducing steric hindrance and altering solubility.
  • Spectroscopy : ¹H NMR shows a singlet at δ 8.46 ppm (H-8 of purine) and δ 1.47 ppm for tert-butyl protons .

tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate (GF01375)

  • Structure : Incorporates an ethyl linker between the purine and Boc-protected amine.
  • Applications : Used in STAT3 inhibitor research due to its modified purine core .
  • Key Differences : The 8-oxo group and ethyl spacer differentiate its reactivity and binding affinity compared to the target compound .

Carbamate-Protected Heterocyclic Compounds

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate (CAS 149396-90-7)

  • Structure: Dual Boc groups on a pyridine ring with a cyano substituent.
  • Key Differences: The pyridine core vs. purine-dioxolane system results in distinct electronic properties. The cyano group enhances electrophilicity, unlike the hydroxymethyl group in the target compound .

tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)

  • Structure: A tetrahydropyran ring with a cyano group and Boc protection.
  • Applications : Used in medicinal chemistry for sp³-rich scaffold synthesis.
  • Key Differences : The oxane ring lacks the fused dioxolane and purine moieties, limiting its utility in nucleoside-related applications .

Comparative Data Table

Compound Name Molecular Weight Key Substituents ¹H NMR Key Peaks (δ, ppm) Applications
Target Compound (CAS 1152172-19-4) 541.5 Hydroxymethyl, dioxolane, dual Boc Not explicitly reported Nucleoside analog synthesis
tert-Butyl (6-chloro-9H-purin-2-yl)carbamate 256.7 6-chloro, Boc 8.46 (s, H-8), 1.47 (s, t-Bu) Kinase inhibitor intermediates
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate 305.3 Cyano, dual Boc Not explicitly reported Heterocyclic scaffold development
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate 308.3 8-oxo, ethyl linker 8.46 (s, H-8), 1.46 (s, t-Bu) STAT3 inhibition studies

Research Findings and Implications

  • Synthetic Utility : The target compound’s fused dioxolane ring and hydroxymethyl group enable stereoselective modifications critical for antiviral or anticancer nucleoside analogs . In contrast, simpler Boc-protected purines (e.g., Compound 3.2) are more suited for kinase inhibitor synthesis due to their reduced steric demands .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reactions

A critical step in the synthesis involves the palladium-catalyzed coupling of boronate esters with halogenated purine derivatives under inert atmosphere conditions. The reaction typically employs:

  • Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex or tetrakis(triphenylphosphine)palladium(0).
  • Base: Potassium acetate or sodium carbonate.
  • Solvent: 1,4-dioxane, often mixed with toluene, ethanol, and water.
  • Temperature: Approximately 80 °C.
  • Reaction Time: 4.5 to 12 hours depending on substrate and conditions.

Example Reaction Conditions and Yields:

Step Description Reagents & Conditions Yield Notes
Boronation of pyridine derivative Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, overnight 42-64% Formation of boronate ester intermediate
Suzuki coupling with amino-bromo phenyl piperidine derivative Pd(PPh3)4, Na2CO3 (2.0 M aq.), toluene:EtOH (2:1), 80 °C, 4.5 h 93% High yield of coupled product, off-white solid

This palladium-catalyzed Suzuki-Miyaura type coupling is essential for attaching the purine moiety to the sugar derivative while maintaining the integrity of the Boc protecting groups and stereochemistry.

Protection and Deprotection Steps

  • The tert-butoxycarbonyl (Boc) group is employed to protect amine groups during the multi-step synthesis.
  • Protection of hydroxyl groups on the sugar moiety is achieved via formation of the 1,3-dioxolane ring system, which stabilizes the stereochemistry.
  • Deprotection is typically carried out under acidic conditions after the key coupling steps to yield the free amine or hydroxyl functionalities.

Stereochemical Control

  • The stereochemistry at the 3aR, 4R, 6R, and 6aR centers is controlled through the use of chiral starting materials or stereoselective synthetic steps.
  • The tetrahydro-2H-furo[3,4-d]dioxol ring is constructed to preserve the stereochemical integrity of the hydroxymethyl substituent.
  • The stereochemical configuration is confirmed by NMR and other spectroscopic methods.

Experimental Data Summary

Parameter Value Method/Notes
Purity ≥97% Verified by HPLC and NMR
Molecular Weight 507.544 g/mol Calculated from molecular formula C23H33N5O8
Reaction Temperature 80 °C Typical for Pd-catalyzed couplings
Reaction Time 4.5 - 12 hours Depending on step and substrate
Solvents 1,4-dioxane, toluene, ethanol, water Mixed solvent systems used for optimal solubility and reactivity
Catalysts Pd(dppf)Cl2, Pd(PPh3)4 Palladium complexes for cross-coupling
Bases KOAc, Na2CO3 Used to facilitate coupling reactions

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals include tert-butyl protons (~1.38 ppm, singlet), methylene protons adjacent to oxygen, and purine aromatic protons.
  • Mass Spectrometry: LC-MS (ESI) confirms molecular ion peaks consistent with the expected molecular weight (M+Na observed at 422.0 for related intermediates).
  • Chromatography: Purification by silica gel column chromatography using gradients of ethyl acetate in petroleum ether.

Q & A

Q. What are the standard synthetic routes for this carbamate derivative?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves deprotection of a tert-butyldimethylsilyl (TBS) group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by purification via silica flash chromatography (75% ethyl acetate in hexane) . Key intermediates, such as 5'-O-TBS adenosine, are often used as starting materials. Reaction progress is monitored by TLC, and yields range from 40% to 93% depending on the step .

Q. How is purification achieved for this compound?

Silica flash chromatography with gradients of ethyl acetate in hexane is the standard method. For example, post-reaction mixtures are extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated before chromatography. This method ensures removal of unreacted starting materials and byproducts .

Q. What spectroscopic techniques are used for characterization?

Nuclear magnetic resonance (NMR, ¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are critical. Comparisons to previously reported data (e.g., Ishikawa and Kakeya, 2014) validate structural integrity. For stereochemical confirmation, X-ray crystallography or circular dichroism may be employed, especially for tetrahydrofurodioxolane moieties .

Q. What handling and storage conditions are recommended?

Store at room temperature in airtight containers under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions. Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereochemical control?

Employ chiral catalysts or auxiliaries to direct stereoselectivity. For example, the tetrahydrofuro[3,4-d][1,3]dioxolane moiety’s configuration [(3aR,4R,6R,6aR)] is sensitive to solvent polarity and temperature. Computational modeling (DFT) can predict transition states, while high-throughput screening (HTS) can identify optimal conditions (e.g., THF vs. DMF as solvents) .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

Cross-validate using orthogonal techniques:

  • NMR discrepancies : Confirm solvent peaks or residual water artifacts. Use deuterated solvents and 2D NMR (COSY, HSQC) for ambiguous signals.
  • MS inconsistencies : Check ionization efficiency (ESI vs. MALDI) and adduct formation. Compare with synthetic intermediates to trace impurities .

Q. What strategies enable selective deprotection of functional groups?

The Boc group can be selectively removed using HCl in ethyl acetate (4N), while preserving the hydroxymethyl and tetrahydrofurodioxolane groups. For example, tert-butyl carbamate derivatives in ethyl acetate react with HCl to yield free amines without degrading the sugar-like backbone .

Q. How can computational methods improve ligand design for this compound?

Machine learning (ML) and molecular docking predict binding affinities for biological targets (e.g., enzyme active sites). For instance, modifying the purin-6-yl group’s substituents can enhance interactions with asparagine tRNA synthetase, as shown in Plasmodium falciparum studies .

Q. What role do non-covalent interactions play in crystal packing?

Hydrogen bonding (e.g., N-H···O) and van der Waals interactions dominate. The tetrahydrofurodioxolane ring’s rigidity promotes ordered lattices, while bulky tert-butyl groups induce steric effects. Single-crystal X-ray diffraction reveals these interactions, aiding polymorph screening .

Q. How to design analogs for enzyme inhibition studies?

Replace the hydroxymethyl group with bioisosteres (e.g., sulfonamides or amines) to modulate solubility and binding. For example, tert-butyl N-(9-[(3aR,4R,6R,6aR)-6-((sulfamoylamino)methyl)-tetrahydrofurodioxol-4-yl]-9H-purin-6-yl)carbamate (S5) showed enhanced inhibition in malaria research .

Methodological Notes

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) for HPLC to separate enantiomers.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) assess Boc group lability .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.